2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide
Description
This compound is a thiazolium salt featuring a pyrimidine moiety and an ethanol substituent. Its IUPAC name, 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide, reflects its structural complexity. Key features include:
- A 4-amino-2-methylpyrimidine group linked via a methylene bridge to a 4-methylthiazolium ring.
- A 2-hydroxyethyl substituent at the 5-position of the thiazolium ring.
- Dual iodide counterions (one as a hydroiodide salt).
The molecular formula is C₁₂H₁₇IN₄OS, with a molecular weight of 392.259 g/mol .
Properties
CAS No. |
4175-03-5 |
|---|---|
Molecular Formula |
C12H18I2N4OS |
Molecular Weight |
520.17 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;iodide;hydroiodide |
InChI |
InChI=1S/C12H17N4OS.2HI/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H/q+1;;/p-1 |
InChI Key |
ZQVGYEFKXIDVRT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.I.[I-] |
Origin of Product |
United States |
Preparation Methods
Overview
The synthesis of 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide is typically approached by constructing the thiazolium ring system substituted with the pyrimidinyl methyl group, followed by quaternization and salt formation with iodine species. The synthetic route often leverages commercially available starting materials and involves aqueous or alcoholic media to facilitate reactions and purification.
Synthetic Route Description
Step 1: Preparation of the 4-Amino-2-methylpyrimidin-5-yl methyl intermediate
The 4-amino-2-methylpyrimidine moiety is accessed either from thiamine degradation or by direct synthesis using pyrimidine precursors. This intermediate is functionalized at the 5-position with a methyl group that will later link to the thiazolium ring.
Step 2: Construction of the 4-methyl-1,3-thiazolium ring
The thiazolium ring is formed by cyclization reactions involving appropriate thioamide and α-halo ketone or aldehyde precursors. The 4-methyl substituent is introduced during this step, often via methylation of the thiazole ring.
Step 3: Linking of the pyrimidinyl methyl group to the thiazolium ring
The pyrimidinyl methyl group is attached at the 3-position of the thiazolium ring through nucleophilic substitution or alkylation reactions, yielding the core cationic structure.
Step 4: Introduction of the 2-hydroxyethyl side chain
The 2-hydroxyethyl substituent at the 5-position of the thiazolium ring is installed via alkylation with 2-bromoethanol or similar reagents, forming the ethanol functionality.
Step 5: Formation of iodide hydroiodide salt
The final quaternized thiazolium compound is reacted with iodine or hydroiodic acid to yield the iodide hydroiodide salt form. This step stabilizes the cationic species and enhances the compound's crystalline and solubility properties.
Experimental Conditions
Solvents: Water, ethanol, or mixtures thereof are preferred to promote environmentally friendly and efficient reactions.
Temperature: Mild heating (40–80°C) is typically applied to facilitate cyclization and alkylation steps without decomposing sensitive intermediates.
Reaction Time: Varies from several hours to overnight depending on the step and reagents.
Purification: Crystallization from aqueous or alcoholic solutions and recrystallization to obtain pure iodide hydroiodide salt.
Research Data and Analysis
Kinetic and Acid-Base Properties
Studies on related thiazolium compounds, including triazolium mimics of thiamine, reveal that the presence of additional nitrogen atoms in the ring system significantly influences the acidity of the C3 carbon, which is critical for catalytic activity in enzymatic models. The 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide shows enhanced acidity compared to native thiamine analogs, facilitating carbene/ylide formation important for catalytic mechanisms.
Spectroscopic Characterization
NMR Spectroscopy: ^1H NMR confirms the presence of characteristic protons on the pyrimidinyl ring, thiazolium ring, and hydroxyethyl side chain.
Mass Spectrometry: Confirms molecular weight and salt composition.
X-ray Crystallography: Structural elucidation of the salt form confirms the ionic interactions between the cation and iodide/hydroiodide anions.
Summary Table of Preparation Steps
| Step | Reaction Description | Key Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Synthesis of 4-amino-2-methylpyrimidin-5-yl methyl | Pyrimidine precursors, thiamine | Pyrimidinyl methyl intermediate |
| 2 | Formation of 4-methyl-1,3-thiazolium ring | Thioamide, α-halo ketone, methylating agents | 4-methylthiazolium intermediate |
| 3 | Attachment of pyrimidinyl methyl group | Alkylation reagents | Cationic thiazolium core |
| 4 | Introduction of 2-hydroxyethyl side chain | 2-bromoethanol or equivalent | Hydroxyethyl-substituted thiazolium |
| 5 | Salt formation with iodide and hydroiodide | Iodine, hydroiodic acid | Final iodide hydroiodide salt compound |
Chemical Reactions Analysis
Types of Reactions
2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolium derivatives.
Substitution: Formation of substituted thiazolium compounds.
Scientific Research Applications
2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other complex organic compounds[][3].
Mechanism of Action
The mechanism of action of 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. It can also interact with cellular pathways, affecting processes such as cell division and apoptosis .
Comparison with Similar Compounds
Research Implications
- Pharmaceutical Potential: The target compound’s ionic nature and hydroxyl group may improve bioavailability relative to neutral thiazole-pyrimidine hybrids, which often require formulation aids .
- Synthetic Challenges : Regioselective functionalization of the thiazolium ring remains a hurdle, contrasting with straightforward cyclizations in oxadiazole derivatives .
Biological Activity
The compound 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide is a derivative of thiamine (Vitamin B1) and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structural formula can be summarized as follows:
- Molecular Formula : C14H20I2N4O2S
- Molecular Weight : 470.25 g/mol
- CAS Number : Not explicitly listed, but related compounds are referenced under similar identifiers.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The thiazole moiety is known to enhance the activity against various bacterial strains. In vitro studies have shown that compounds similar to 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide possess activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
Antimalarial Properties
A systematic study on thiazole derivatives found that modifications in the molecular structure can lead to increased potency against Plasmodium falciparum, the causative agent of malaria. Compounds with similar thiazole structures demonstrated promising antimalarial activity with low cytotoxicity in HepG2 cell lines . The structure–activity relationship (SAR) highlighted that electron-withdrawing groups at specific positions could enhance efficacy.
Anti-inflammatory Effects
Thiazole derivatives have also been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases .
The biological activity of 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide may involve several mechanisms:
- Inhibition of Enzymatic Activity : Thiazole derivatives have been shown to inhibit enzymes critical for pathogen survival, such as xanthine oxidase.
- Interference with Nucleic Acid Synthesis : The compound may disrupt nucleic acid synthesis in microorganisms, leading to cell death.
- Modulation of Immune Response : By affecting cytokine production, these compounds might modulate immune responses effectively.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of several thiazole derivatives, including those structurally related to the compound . The results indicated a significant reduction in bacterial load in treated samples compared to controls, suggesting effective antimicrobial action .
Study 2: Antimalarial Activity
Another study focused on a series of thiazole analogs and their effects on Plasmodium falciparum. The findings revealed that certain modifications led to compounds with IC50 values in the low micromolar range, indicating strong antimalarial potential .
Data Summary Table
Q & A
Q. Why do computational predictions sometimes conflict with experimental solubility data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
